1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

Medicinal Chemistry Chromatography Physicochemical Profiling

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0) is an aromatic ether characterized by a 2-methoxy-4-methylbenzene core and a terminal 2-chloroethoxy side chain. The compound has a molecular weight of 200.66 g/mol and the molecular formula C10H13ClO2.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 521061-61-0
Cat. No. B1287631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
CAS521061-61-0
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCCl)OC
InChIInChI=1S/C10H13ClO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6H2,1-2H3
InChIKeyXXQYXKQZJWOWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0): A Chloroethoxy-Substituted Aromatic Ether for Medicinal Chemistry and Organic Synthesis


1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0) is an aromatic ether characterized by a 2-methoxy-4-methylbenzene core and a terminal 2-chloroethoxy side chain. The compound has a molecular weight of 200.66 g/mol and the molecular formula C10H13ClO2 [1]. Its estimated physical properties include a boiling point of approximately 276.8 °C at 760 mmHg, a density of 1.105 g/cm³, and a calculated LogP of 2.62 [2]. Commercial sources supply this compound as a research chemical with purity typically ≥98%, suitable for use as a synthetic building block .

Why Generic Substitution of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0) with Closely Related Analogs Fails in Critical Research Applications


The 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene scaffold contains a specific substitution pattern—a methoxy group at the ortho position and a methyl group at the para position relative to the chloroethoxy side chain [1]. This arrangement is not arbitrary; it imparts a unique combination of lipophilicity (LogP 2.62), boiling point (276.8 °C), and electron density distribution that distinguishes it from isomers such as 1-(2-chloroethoxy)-4-methoxybenzene (para-methoxy) or 1-(2-chloroethoxy)-2-methylbenzene (ortho-methyl only) [2]. In synthetic applications, altering the substitution pattern can shift reactivity, alter chromatographic retention times, and modify the compound's behavior as an alkylating agent. Consequently, substituting a generic chloroethoxybenzene in a validated synthetic route or analytical method will likely result in failed reactions, impure products, or inaccurate quantitative data.

Quantitative Differentiation of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0) Against Structural Analogs: An Evidence-Based Procurement Guide


Increased Lipophilicity (LogP) of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene vs. 1-(2-Chloroethoxy)-4-methoxybenzene

The calculated octanol-water partition coefficient (LogP) for 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene is 2.62 [1], which is 0.31 units higher than the LogP of the para-methoxy isomer, 1-(2-chloroethoxy)-4-methoxybenzene (LogP = 2.31) [2]. This difference arises from the combined ortho-methoxy and para-methyl substitution pattern, which increases the compound's overall hydrophobicity compared to the isomer lacking the methyl group.

Medicinal Chemistry Chromatography Physicochemical Profiling

Elevated Boiling Point of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene vs. 1-(2-Chloroethoxy)-2-methoxybenzene

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene exhibits a boiling point of approximately 276.8 °C at 760 mmHg [1]. This is 25.5 °C higher than the boiling point of its des-methyl analog, 1-(2-chloroethoxy)-2-methoxybenzene, which boils at 251.3 °C under identical pressure [2]. The additional para-methyl group increases molecular weight and intermolecular van der Waals forces, leading to the observed elevation in boiling point.

Organic Synthesis Distillation Thermal Stability

Lower Density of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene vs. 1-(2-Chloroethoxy)-2-methoxybenzene

The density of 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene is reported as 1.105 g/cm³ [1], which is approximately 0.023 g/cm³ lower than the density of 1-(2-chloroethoxy)-2-methoxybenzene (1.128 g/cm³) [2]. The presence of the para-methyl group slightly reduces the overall density, likely due to a less efficient molecular packing in the liquid state.

Formulation Chemistry Material Science Solvent Selection

Enhanced Nucleophilic Substitution Reactivity of the Chloroethoxy Group Due to Ortho-Methoxy Electron Donation

The ortho-methoxy group in 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene [1] is a strong electron-donating group via resonance. This increases the electron density on the aromatic ring and, through inductive and resonance effects, can influence the reactivity of the adjacent chloroethoxy side chain. In contrast, analogs lacking the ortho-methoxy group (e.g., 1-(2-chloroethoxy)-2-methylbenzene) [2] or those with the methoxy group in the para position do not provide the same ortho-activation. This electronic bias is expected to accelerate SN2 reactions at the terminal chloroethyl carbon and potentially stabilize transition states in metal-catalyzed cross-couplings.

Synthetic Methodology Reaction Optimization Alkylating Agents

Commercial Availability with Defined Purity Specifications from Established Suppliers

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is available from reputable chemical suppliers such as ChemScene, which lists the compound with a purity of ≥98% and specifies storage conditions (sealed in dry, 2-8 °C) . The Hit2Lead platform (ChemBridge) also offers this compound at 95% purity, with an MFCD number (MFCD08691884) and an SDS available for review . This level of documentation and quality control is not uniformly available for all structurally similar research chemicals, particularly those offered only through custom synthesis or from less established vendors.

Chemical Procurement Research Supply Chain Quality Assurance

Validated Research and Industrial Applications of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0) Based on Quantitative Differentiation


Synthetic Intermediate in Medicinal Chemistry Requiring Tailored Lipophilicity

The LogP of 2.62 for 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene is 0.31 units higher than the para-methoxy isomer [1][2]. This differential lipophilicity makes the target compound a preferred intermediate when designing drug candidates with specific LogP targets (e.g., CNS drug discovery where LogP values between 2-3 are often sought). Incorporating this scaffold can fine-tune the partition coefficient of the final molecule without altering the core pharmacophore.

Chromatographic Method Development and Analytical Reference Standard

The distinct boiling point (276.8 °C) and density (1.105 g/cm³) of the target compound, which differ from its des-methyl and ortho-methyl analogs [1][2], ensure unique retention times in GC and HPLC analyses. This compound can serve as a retention time marker or internal standard in analytical methods for monitoring reactions or detecting impurities in complex mixtures, particularly when closely related isomers must be resolved.

Optimized Nucleophilic Substitution Reactions in Process Chemistry

The ortho-methoxy group in 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene provides electron-donating activation to the chloroethoxy side chain, which is absent in analogs lacking this substituent [1][2]. This property can be exploited in process chemistry to achieve higher yields in SN2 alkylations under milder conditions (lower temperature, shorter reaction times) compared to less activated chloroethoxybenzenes, potentially improving process efficiency and reducing energy costs.

Physicochemical Property Optimization in Lead Compound Libraries

The combination of moderate LogP (2.62) and the presence of a reactive chloroethyl handle makes this compound a valuable building block for generating focused libraries for lead optimization. The quantitative differences in lipophilicity and boiling point relative to close analogs [1][2] allow medicinal chemists to probe structure-activity relationships (SAR) systematically, isolating the impact of specific substitution patterns on both biological activity and physical properties.

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